5|A-Pregnan-11|A,17|A,21-triol-3,20-dione-1,2,4,5-d4
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Overview
Description
5α-Pregnan-11β,17α,21-triol-3,20-dione-1,2,4,5-d4 is a deuterium-labeled steroid compound. It is a stable isotope of 5α-Pregnan-11β,17α,21-triol-3,20-dione, where specific hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research, particularly in the fields of pharmacokinetics and drug metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5α-Pregnan-11β,17α,21-triol-3,20-dione-1,2,4,5-d4 involves the incorporation of deuterium into the parent compound, 5α-Pregnan-11β,17α,21-triol-3,20-dione. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5α-Pregnan-11β,17α,21-triol-3,20-dione-1,2,4,5-d4 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols .
Scientific Research Applications
5α-Pregnan-11β,17α,21-triol-3,20-dione-1,2,4,5-d4 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.
Biological Studies: Used in studies involving steroid hormones and their biological effects.
Industrial Applications: Employed in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 5α-Pregnan-11β,17α,21-triol-3,20-dione-1,2,4,5-d4 involves its role as a tracer in pharmacokinetic and metabolic studies. The deuterium atoms in the compound provide a distinct mass difference, allowing for precise tracking and quantification using mass spectrometry. This helps in understanding the molecular targets and pathways involved in the metabolism and action of the parent compound .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 5α-Pregnan-11β,17α,21-triol-3,20-dione
- 5β-Pregnan-3α,17α,21-triol-11,20-dione
Uniqueness
The uniqueness of 5α-Pregnan-11β,17α,21-triol-3,20-dione-1,2,4,5-d4 lies in its deuterium labeling, which provides enhanced stability and distinct mass spectrometric properties. This makes it particularly valuable in pharmacokinetic and metabolic studies, where precise quantification and tracking are essential .
Properties
Molecular Formula |
C21H32O5 |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
(4S,5S,8S,9S,10S,11S,13S,14S,17R)-1,2,4,5-tetradeuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12,14-16,18,22,24,26H,3-11H2,1-2H3/t12-,14-,15-,16-,18+,19-,20-,21-/m0/s1/i5D,7D,9D,12D/t5?,7?,9-,12-,14-,15-,16-,18+,19-,20-,21- |
InChI Key |
ACSFOIGNUQUIGE-ANMRHNJBSA-N |
Isomeric SMILES |
[H][C@]1(C(=O)C(C([C@]2([C@]1(CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)[2H])C)[2H])[2H])[2H] |
Canonical SMILES |
CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |
Origin of Product |
United States |
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